![molecular formula C21H21N3O4S B2871333 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005307-96-9](/img/structure/B2871333.png)
2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It also induces cell cycle arrest and apoptosis in cancer cells. In inflammation research, it inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In diabetes research, it improves glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have been extensively studied. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It also reduces inflammation and oxidative stress in various tissues. In diabetes research, it improves glucose uptake and insulin sensitivity, leading to improved glycemic control.
Advantages and Limitations for Lab Experiments
The advantages of using 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its ability to inhibit various signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. These include further studies to determine its safety and efficacy as a therapeutic agent, the development of more efficient synthesis methods, and the identification of its potential targets and signaling pathways. Additionally, studies could investigate its potential as a combination therapy with other therapeutic agents.
Synthesis Methods
The synthesis of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves several steps. The first step is the synthesis of 6-(ethylsulfonyl)pyridazin-3-amine, which is then reacted with 4-bromoaniline to produce 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline. The final step involves the reaction of 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline with ethyl 2-bromoacetate to produce 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.
Scientific Research Applications
2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been extensively studied in various scientific research applications. It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and diabetes. In cancer research, it has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
2-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-19-8-6-5-7-17(19)21(25)22-16-11-9-15(10-12-16)18-13-14-20(24-23-18)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFABQGZYNRIONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.